福寿果碱

描述

Fortunellin is a flavonoid that has been identified as a potential anti-inflammatory agent in inflammatory diseases . It targets miR-374a, a negative regulator of phosphatase and tensin homolog (PTEN). Fortunellin has been shown to protect against high fructose-induced diabetic heart injury in mice by suppressing inflammation and oxidative stress via the AMPK/Nrf-2 pathway .

Synthesis Analysis

While specific synthesis methods for Fortunellin were not found in the search results, it’s known that Fortunellin is a citrus flavonoid and has been studied for its effects and mechanisms in inflammatory diseases .Molecular Structure Analysis

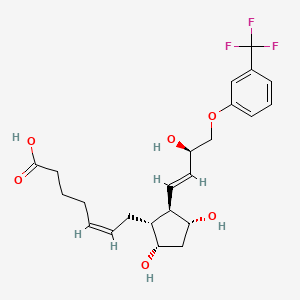

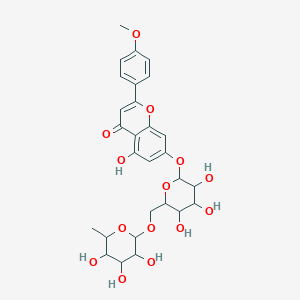

Fortunellin has a molecular formula of C28H32O14 and a molecular weight of 592.5 g/mol . Its IUPAC name is 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one .Chemical Reactions Analysis

Fortunellin has been reported to inhibit the dimerization of 3CL-Pro, a process crucial for viral replication .Physical And Chemical Properties Analysis

Fortunellin has a molecular formula of C28H32O14 and a molecular weight of 592.5 g/mol . Its IUPAC name is 7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one .科学研究应用

福寿果碱:科学研究应用的全面分析

急性肺损伤治疗: 福寿果碱已被研究其缓解急性肺损伤 (ALI) 进程的潜力。 研究表明它可以减轻 LPS 诱导的 ALI 模型中肺部的组织损伤、细胞凋亡、炎症和胶原沉积 .

抗炎剂: 作为一种柑橘类黄酮,福寿果碱可能充当抗炎剂。 它已被研究其对磷酸酶和张力蛋白同源物 (PTEN) 在炎症性疾病(如炎症性肠病 (IBD))中的调节作用 .

抗 SARS-CoV-2 病毒的潜力: 福寿果碱的植物化学物质双重作用已被计算探索其对抗 SARS-CoV-2 和新型冠状病毒变体的治疗潜力。 其口服生物利用度和安全性使其成为进一步体内、体外研究和临床试验的候选药物 .

作用机制

Target of Action

Fortunellin, a phytochemical, has been found to target multiple key proteins that are necessary for viral replication, growth, invasion, and infectivity . It also targets the AMPK/Nrf2 pathway .

Mode of Action

Fortunellin binds reliably to key targets that are necessary for viral replication, growth, invasion, and infectivity . It supports protective immunity while inhibiting pro-inflammatory cytokines and apoptosis pathways . It also enhances the AMPK/Nrf2 pathway .

Biochemical Pathways

Fortunellin has been associated with a variety of biological pathways, including hematopoietic cell lineage, AGE-RAGE signalling pathway in diabetic complications, PI3K-Akt signalling system, ECM-receptor interaction, and TNF signalling pathway . It enhances the AMPK/Nrf2 pathway, which is known to regulate cellular antioxidant defense systems .

Pharmacokinetics

It has been found to be non-toxic to mice and cells .

Result of Action

Fortunellin ameliorates symptoms of inflammation and oxidative stress. It decreases epithelial cell apoptosis through inhibiting PTEN expression in colitis . It also reduces inflammation and ROS generation in H9C2 cells induced by LPS .

Action Environment

The action of Fortunellin can be influenced by environmental factors such as the presence of high fructose, which can induce diabetes . In the presence of high fructose, Fortunellin can enhance the AMPK/Nrf2 pathway, thereby protecting against fructose-induced inflammation and oxidative stress .

未来方向

Fortunellin has been studied for its potential therapeutic effects in various conditions. For instance, it has been shown to ameliorate LPS-induced acute lung injury, inflammation, and collagen deposition . Additionally, computational exploration has suggested that Fortunellin may have antiviral activities against SARS-CoV-2 and immunomodulatory abilities against the host . These findings suggest that Fortunellin may have potential applications in the treatment of various diseases, including inflammatory diseases and viral infections .

生化分析

Biochemical Properties

Fortunellin interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme phosphatase and tensin homolog (PTEN), which is known to induce cell apoptosis . Fortunellin inhibits PTEN, thereby decreasing inflammation and maintaining intestinal barrier function .

Cellular Effects

Fortunellin has profound effects on various types of cells and cellular processes. It decreases epithelial cell apoptosis through inhibiting PTEN expression . This influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Fortunellin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Fortunellin-induced downregulation of PTEN could be counteracted by microRNA-374a depletion .

Temporal Effects in Laboratory Settings

The effects of Fortunellin change over time in laboratory settings. It has been observed that Fortunellin ameliorates colitis symptoms, including excessive inflammation and oxidative stress

属性

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O14/c1-11-21(32)23(34)25(36)27(38-11)42-26-24(35)22(33)19(10-29)41-28(26)39-14-7-15(30)20-16(31)9-17(40-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-30,32-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWDGPFGTFOLRJ-CUVHLRMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861996 | |

| Record name | Fortunellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20633-93-6 | |

| Record name | Fortunellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。